Cas no 50980-32-0 (Ankaflavin)

Ankaflavin 化学的及び物理的性質
名前と識別子
-
- Ankaflavin
- (3S,3aR,9aR)-3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxooctyl)-6-(1E)-1-propen-1-yl-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione
- HY-N6642
- CS-0062873
- CHEMBL1215462
- F82247
- (3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
- 1ST2463
- MS-26390
- XA165909
- 50980-32-0
- (3S,3aR,9aR)-9a-Methyl-3-octanoyl-6-((E)-prop-1-en-1-yl)-3a,4,8,9a-tetrahydro-2H-furo[3,2-g]isochromene-2,9(3H)-dione
- AKOS037515363
- GLXC-02494
- DA-70879
- ANKAFLAVIN
- MSK2463
-
- インチ: InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3
- InChIKey: AQTJNEHGKRUSLT-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCC(=O)C1C2CC3=C(COC(\C=C\C)=C3)C(=O)C2(C)OC1=O |c:19,t:12|
計算された属性
- せいみつぶんしりょう: 386.209324g/mol
- ひょうめんでんか: 0
- XLogP3: 4.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 8
- どういたいしつりょう: 386.209324g/mol
- 単一同位体質量: 386.209324g/mol
- 水素結合トポロジー分子極性表面積: 69.7Ų
- 重原子数: 28
- 複雑さ: 757
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 386.5
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.014 g/l)(25ºC)、
Ankaflavin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10327-10mg |
Ankaflavin |
50980-32-0 | 10mg |
¥ 13700 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54958-5mg |
Ankaflavin |
50980-32-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10327-10 mg |
Ankaflavin |
50980-32-0 | 10mg |
¥14060.00 | 2022-04-26 | ||
ChemScence | CS-0062873-10mg |
Ankaflavin |
50980-32-0 | 10mg |
$1650.0 | 2022-04-27 | ||
MedChemExpress | HY-N6642-1mg |
Ankaflavin |
50980-32-0 | 98.33% | 1mg |
¥3200 | 2024-04-18 | |
ChemScence | CS-0062873-1mg |
Ankaflavin |
50980-32-0 | 1mg |
$550.0 | 2022-04-27 | ||
TRC | A214995-0.2mg |
Ankaflavin |
50980-32-0 | 0.2mg |
$ 120.00 | 2021-05-07 | ||
Chengdu Biopurify Phytochemicals Ltd | BP4056-5mg |
Ankaflavin |
50980-32-0 | 98% | 5mg |
$220 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP4056-10mg |
Ankaflavin |
50980-32-0 | 98% | 10mg |
$370 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP4056-100mg |
Ankaflavin |
50980-32-0 | 98% | 100mg |
$1600 | 2023-09-20 |
Ankaflavin 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
2. Back matter
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Ankaflavinに関する追加情報
Recent Advances in Ankaflavin (50980-32-0) Research: A Comprehensive Review
Ankaflavin (CAS: 50980-32-0), a bioactive compound derived from Monascus species, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Ankaflavin, focusing on its chemical properties, biological activities, and potential therapeutic applications. The compound's unique structure and mechanism of action make it a promising candidate for further drug development and clinical studies.
Recent studies have highlighted Ankaflavin's role as a potent anti-inflammatory and antioxidant agent. A 2023 study published in the Journal of Natural Products demonstrated its ability to inhibit NF-κB signaling pathways, thereby reducing inflammation in vitro and in vivo. These findings suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study also noted Ankaflavin's superior bioavailability compared to other Monascus pigments, which could enhance its therapeutic efficacy.
In the field of metabolic disorders, Ankaflavin has shown remarkable potential as a natural alternative to synthetic drugs. Research conducted at Taipei Medical University (2024) revealed its ability to modulate PPAR-γ activity, leading to improved insulin sensitivity in diabetic mouse models. The compound's dual action on both glucose metabolism and lipid homeostasis positions it as a multifaceted therapeutic agent for metabolic syndrome. These findings were further supported by a separate study demonstrating Ankaflavin's capacity to reduce hepatic steatosis in non-alcoholic fatty liver disease models.
The anticancer properties of Ankaflavin have also been extensively investigated. A groundbreaking study in Cancer Letters (2023) reported its selective cytotoxicity against various cancer cell lines, particularly in colorectal and breast cancers. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of angiogenesis. Notably, Ankaflavin exhibited minimal toxicity to normal cells, suggesting a favorable safety profile for potential clinical applications. Current research is exploring combination therapies with conventional chemotherapeutic agents to enhance treatment outcomes.
From a pharmaceutical development perspective, recent advances in Ankaflavin extraction and purification techniques have significantly improved yield and purity. A 2024 patent application describes a novel fermentation process using genetically modified Monascus strains that increases Ankaflavin production by 40% compared to traditional methods. Additionally, nanoparticle-based delivery systems are being developed to overcome the compound's limited water solubility, potentially expanding its therapeutic applications and improving pharmacokinetic properties.
Despite these promising developments, challenges remain in translating Ankaflavin research into clinical practice. Current studies are primarily preclinical, and comprehensive pharmacokinetic and toxicological profiles in humans are still lacking. Future research directions should focus on standardized dosing regimens, long-term safety evaluations, and the development of synthetic analogs with enhanced pharmacological properties. The growing body of evidence supporting Ankaflavin's therapeutic potential warrants increased investment in clinical trials and translational research to fully realize its medical applications.
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